molecular formula C7H13NO2 B2409230 (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2260931-29-9

(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2409230
CAS No.: 2260931-29-9
M. Wt: 143.186
InChI Key: ZJEYRZCVGJBGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-methyl-2-oxabicyclo[211]hexan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group, a methyl group, and a methanol group

Properties

IUPAC Name

(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-7(8)2-6(3-7,4-9)10-5/h5,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYRZCVGJBGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction with Pd/C

Hydrogenation of 3-methyl-4-nitrobenzyl alcohol using 10% Pd/C in ethanol at 10 psi H₂ achieves 99% yield of the corresponding amine within 1.5 hours. Critical parameters include:

Parameter Optimal Condition Deviation Effect
Pressure 10 psi >30 psi leads to hydrogenolysis
Catalyst Loading 10% Pd/C Lower loading prolongs reaction time
Solvent Ethanol Methanol reduces yield to 91.4%

Mechanistic Insight : The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the primary amine. Over-hydrogenation at elevated pressures (30 psi) cleaves the benzyl alcohol to 2,4-dimethylaniline, underscoring the need for precise pressure control.

Flow Hydrogenation

Adopting continuous-flow systems enhances reproducibility. Passing a methanol solution of the nitro precursor through an H-Cube reactor with a Pd/C cartridge (25°C, 1 mL/min) achieves 91.4% yield, demonstrating scalability advantages over batch methods.

Hydroxymethyl Functionalization

The hydroxymethyl group is introduced either through direct oxidation of a methyl substituent or via protective group strategies.

Protective Group Chemistry

Temporary protection of the hydroxymethyl group as a silyl ether (e.g., TBSCl) during amine synthesis prevents undesired side reactions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.

Palladium-Catalyzed Carbonylation

The patent US20030065211A1 highlights palladium’s versatility in introducing ester groups via carbonylation, a strategy adaptable to the target molecule.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
  • Solvent : Methanol/toluene mixtures
  • Pressure : 2–30 bar CO
  • Temperature : 90–160°C

This method achieves >95% yield in analogous systems, though the bicyclic framework may require modified ligands to stabilize intermediates.

Challenges and Optimization

Hydrogenolysis Mitigation

High-pressure hydrogenation risks cleaving the oxabicyclo structure. Kinetic studies indicate that limiting H₂ pressure to ≤10 psi and reaction times to ≤2 hours preserves the bicyclic core.

Stereochemical Control

The bicyclo[2.1.1]hexane system imposes strict stereochemical constraints. Chiral auxiliaries or asymmetric catalysis may be required to achieve enantiomeric excess, though current literature lacks specific examples.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In the field of chemistry, (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, such as:

  • Oxidation : Can yield aldehydes or carboxylic acids.
  • Reduction : Modifies functional groups present in the compound.
  • Substitution Reactions : The amino and methanol groups can participate in nucleophilic substitutions.

These reactions are crucial for developing new materials and compounds in organic synthesis .

Biology

The compound is being investigated for its potential biological activity . Preliminary studies suggest that it may interact with various biomolecules, making it a candidate for further biological research. For instance, its structural features could enhance its affinity for specific biological targets .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It has been considered as a precursor for drug development, particularly in designing compounds that may exhibit pharmacological activities .

Case Study: Antifungal Activity

A study indicated that derivatives of this compound demonstrated antifungal properties superior to other tested compounds, highlighting its potential in treating fungal infections .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including:

  • Development of agrochemicals
  • Production of fine chemicals
  • Use in polymer synthesis

Mechanism of Action

The mechanism of action of (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound notable for its unique structural features, including an amino group and a methanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

  • Molecular Formula : C7_7H13_{13}NO2_2
  • Molecular Weight : 143.19 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZJEYRZCVGJBGHK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including potential therapeutic effects in various medical contexts.

Pharmacological Potential

The compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in treating infections.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through interactions with specific biomolecules, potentially influencing signaling pathways or enzyme activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibited activity against various bacterial strains
CytotoxicInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, suggesting a promising avenue for the development of new antibiotics.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 30 µM. These findings highlight its potential as a lead compound for anticancer drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions with specific precursors under controlled conditions to ensure high purity and yield.

Table 2: Synthetic Routes

StepReaction TypeConditions
Step 1Nucleophilic AdditionMild base, room temperature
Step 2ReductionLithium aluminum hydride
Step 3CyclizationHeat, specific catalysts

Q & A

What are the optimal synthetic routes for (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols starting from bicyclic precursors. Key steps include:

  • Bicyclic framework construction : Photochemical [2+2] cycloaddition or thermal cyclization (e.g., using 3-hydroxycyclobutanemethanol as a precursor) .
  • Functionalization : Introduction of the aminomethyl and hydroxymethyl groups via reductive amination or nucleophilic substitution. For example, highlights the use of azabicyclic intermediates functionalized with methanol groups .
  • Purification : Chromatography (HPLC or flash) and crystallization are critical for isolating high-purity products. Reaction solvents (e.g., dichloromethane) and bases (e.g., K₂CO₃) must be optimized to minimize side reactions .

Data Consideration: Contradictions in yield (e.g., photochemical vs. thermal methods) require systematic screening of catalysts, temperatures, and solvent polarities. For instance, photocycloadditions may offer better stereocontrol but lower scalability .

How can the stereochemical configuration of this compound be resolved, and what analytical techniques are most effective?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Definitive for absolute configuration determination, especially for novel derivatives .
  • NMR spectroscopy : 2D techniques (COSY, NOESY) identify coupling patterns and spatial proximity of protons. For example, used ¹H-NMR to confirm endo vs. exo configurations in similar bicyclic compounds .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns). Retention times and spiking with known standards validate results .

Advanced Tip: Computational modeling (DFT calculations) predicts preferred conformations and guides experimental design .

What strategies are employed to enhance the compound’s stability under physiological conditions for in vitro studies?

Level: Advanced
Methodological Answer:

  • pH optimization : Buffered solutions (pH 7.4) prevent hydrolysis of the oxabicyclic ether.
  • Derivatization : Protecting groups (e.g., Boc for amines) improve stability during storage. notes carbamate protection as effective for bicyclic amines .
  • Lyophilization : Freeze-drying the compound in inert matrices (e.g., trehalose) enhances long-term stability .

Data Contradictions: Some studies report instability in aqueous media, while others note robustness. Systematic stability assays (HPLC monitoring over 24–72 hours) under varying temperatures and pH are recommended .

How does the compound interact with biological targets, and what assays are used to validate its mechanism of action?

Level: Advanced
Methodological Answer:

  • Molecular docking : Predicts binding to enzymes (e.g., neurotransmitter receptors) via software like AutoDock Vina. suggests structural similarity to neuroactive scaffolds .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase assays).
    • Receptor binding : Radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy .

Key Challenge: Distinguishing nonspecific binding from target-specific interactions requires orthogonal assays (e.g., SPR for binding kinetics) .

What are the structure-activity relationship (SAR) trends for derivatives of this compound in medicinal chemistry?

Level: Advanced
Methodological Answer:

  • Core modifications :
    • Amino group substitution : Tert-butyl carbamates () enhance lipophilicity and blood-brain barrier penetration .
    • Oxabicyclic ring : Replacing oxygen with sulfur (thia analogs) alters electronic properties and binding affinity .
  • Functional group additions : Trifluoromethyl groups () improve metabolic stability and bioavailability .

Data-Driven Approach: Parallel synthesis of analogs followed by high-throughput screening (HTS) identifies critical pharmacophores. For example, highlights the impact of aminomethyl positioning on activity .

How can researchers address discrepancies in reported biological activities of similar bicyclic compounds?

Level: Advanced
Methodological Answer:

  • Standardization : Use identical assay conditions (e.g., cell lines, incubation times) for cross-study comparisons.
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers. ’s structural analogs show variable enzyme inhibition, suggesting assay sensitivity differences .
  • Counter-screening : Test compounds against unrelated targets to rule out pan-assay interference (PAINS) .

Case Study: notes trifluoromethyl derivatives exhibit inconsistent neuropharmacological profiles; orthogonal models (e.g., zebrafish vs. murine) clarify context-dependent effects .

What scalable purification techniques are suitable for gram-scale synthesis without compromising stereochemical integrity?

Level: Basic
Methodological Answer:

  • Continuous flow chromatography : Reduces solvent use and improves resolution for polar intermediates .
  • Crystallization optimization : Solvent-antisolvent pairs (e.g., ethanol/water) achieve >99% enantiomeric excess (ee) for chiral centers .
  • Membrane filtration : Nanofiltration removes low-molecular-weight impurities while retaining the bicyclic product .

Scalability Data: reports photochemical methods as scalable but notes trade-offs in energy efficiency vs. batch reactor yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.